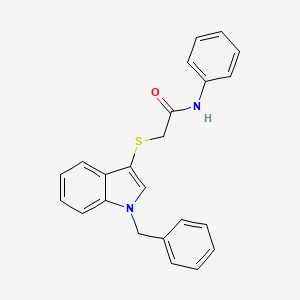

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1-14,16H,15,17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHAJMDRERYRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-thiol with N-phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thiol group or to modify the indole ring.

Substitution: The phenylacetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified indole derivatives.

Substitution: A wide range of substituted indole derivatives.

Scientific Research Applications

The compound has been investigated for its diverse biological activities, which include:

Antimicrobial Properties : Studies have indicated that 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide exhibits significant antimicrobial effects against various pathogens. For example, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity : Research has highlighted its potential as an anticancer agent. In vivo studies have shown efficacy against ovarian cancer xenografts in nude mice, with tumor growth suppression observed .

Anti-inflammatory Effects : The compound's structural features suggest it may interact with inflammatory pathways, although specific mechanisms require further elucidation.

Industrial Applications

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules in organic chemistry. Its potential use in developing new materials and chemical processes further underscores its versatility .

Case Studies

Several studies have documented the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds similar to this one showed significant activity against Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .

- Anticancer Research : In vivo experiments indicated that this compound could suppress tumor growth in ovarian cancer models by over 100% compared to control groups .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Antiviral Activity : The thioether/sulfinyl group in derivatives like 4–49C and 1-HB-63 () is critical for antiviral efficacy. Replacement with a sulfonyl group (e.g., in benzothiazole-sulfonamide analogs) may alter target binding .

- Chiral Centers : The (S)-configured phenylethyl group in (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide enhances stereoselective interactions, making it a valuable intermediate for alkaloid synthesis .

- Enzyme Inhibition: Pyrimidinylamino-substituted acetamides () inhibit HIV reverse transcriptase via diarylpyrimidine (DAPY) binding motifs, suggesting divergent structure-activity relationships compared to thioether-linked indoles.

Molecular Packing and Solubility

Crystallographic data for (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () reveals orthorhombic packing (space group P212121) with intermolecular N–H···O hydrogen bonds stabilizing the lattice. The benzyl group in the target compound may introduce steric hindrance, reducing crystallinity compared to unsubstituted analogs. Solubility is expected to decrease with increasing lipophilicity (benzyl > phenylethyl > unsubstituted indole).

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Benzylation : The indole is benzylated using benzyl chloride in the presence of a base like sodium hydride.

- Thioether Formation : The benzylated indole is reacted with a thiol compound to form the thioether linkage.

- Acetamide Formation : Finally, the thioether reacts with an acylating agent to form the acetamide group.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar indole derivatives effectively inhibit various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, at concentrations as low as 0.22 µg/mm² .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, related compounds have shown efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100% . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds within this class have been shown to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may also bind to various receptors, influencing signaling pathways that regulate inflammation and immune responses .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antiviral Activity Against SARS-CoV-2 : A recent study assessed a library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Among these compounds, several demonstrated strong inhibition of RdRp activity with low cytotoxicity, suggesting potential therapeutic applications against COVID-19 .

- Evaluation in Cancer Models : In vivo studies using mouse models have shown that related indole derivatives significantly reduce tumor sizes in various cancer types through mechanisms involving apoptosis and cell cycle disruption .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, starting with the formation of the indole-thioether core followed by coupling with N-phenylacetamide. Key steps include nucleophilic substitution (e.g., thiol-indole coupling using bases like NaH) and amide bond formation via coupling reagents such as EDCI/HOBt .

- Optimization focuses on solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and purification via column chromatography or recrystallization. Yield improvements (70–85%) are achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- 1H/13C NMR : Confirms aromatic proton environments (e.g., indole C3-H at δ 7.2–7.5 ppm) and acetamide carbonyl signals (δ ~168 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 417.12) and fragmentation patterns .

- FT-IR : Identifies thioether (C-S, ~680 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Anticancer : MTT assays on cell lines (e.g., A549, HL-60) to measure IC50 values, with comparisons to controls like doxorubicin .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Advanced Research Questions

Q. How does the compound’s thioether-indole-acetamide scaffold influence its pharmacokinetic properties?

- The indole moiety enhances lipophilicity (logP ~3.5), improving membrane permeability, while the thioether linkage increases metabolic stability against cytochrome P450 oxidation. However, the acetamide group may limit oral bioavailability due to hydrogen bonding potential (TPSA ~90 Ų) .

- ADMET predictions : Computational tools like SwissADME suggest moderate blood-brain barrier penetration but potential hepatotoxicity risks .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

- Discrepancies in IC50 values (e.g., 2–50 µM for similar indole-thioethers) arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., 48-hour exposure in 10% FBS) and orthogonal assays (e.g., Western blotting for target validation) are recommended .

- Comparative molecular docking (e.g., AutoDock Vina) identifies critical binding interactions (e.g., hydrogen bonds with kinase active sites) that explain potency differences .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends. For example, 4-fluoro substitution improves IC50 by 3-fold in kinase assays .

- MD simulations : Reveal stable binding conformations in target proteins (e.g., >90% residence time in EGFR’s ATP-binding pocket over 100 ns simulations) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risks occur during amide coupling; chiral HPLC (e.g., Chiralpak AD-H column) confirms >99% ee. Continuous flow reactors reduce side reactions (e.g., oxidation) and improve reproducibility at gram-scale .

Methodological Recommendations

- Synthetic Reproducibility : Include inert atmosphere (N2/Ar) during thiol coupling to prevent disulfide formation .

- Bioactivity Validation : Use triplicate experiments with positive/negative controls to minimize false positives in cytotoxicity assays .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships from noise in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.